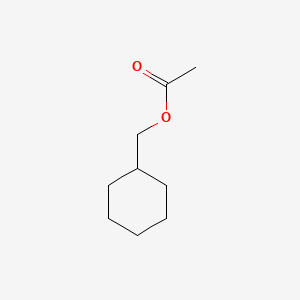

Cyclohexylmethyl acetate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55890. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

cyclohexylmethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-8(10)11-7-9-5-3-2-4-6-9/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKHUBNHBYCRNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70239547 | |

| Record name | Cyclohexylmethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937-55-3 | |

| Record name | Cyclohexylmethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylmethyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexylmethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOHEXYLMETHYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PX9ED89MP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Evolution of Research Interests in Cyclohexylmethyl Acetate

Research interest in cyclohexylmethyl acetate (B1210297) and related compounds has evolved from foundational organic synthesis to applications in modern biocatalysis and materials science. Early research documented its role as a precursor in chemical reactions. For instance, in 1958, cyclohexylmethylcarbinyl acetate was used as a readily available starting material for the preparation of vinylcyclohexane. acs.org This highlights its utility as a stable intermediate that can be employed in multi-step synthetic pathways.

The compound's primary industrial application has been in the formulation of fragrances and flavorings due to its distinct odor profile. ontosight.ailookchem.com This traditional use has sustained a level of commercial and research interest focused on its physical properties and sensory characteristics.

More recently, research has shifted towards employing cyclohexylmethyl acetate as a model substrate in advanced chemical processes. A notable example is its use in enzyme-catalyzed reactions. In one study, the compound was used to demonstrate the efficacy of a lipase-immobilized fiber bundle for flow hydrolysis reactions. researchgate.net This research showcases a move towards green chemistry, where enzymes are used to perform reactions like the hydrolysis of esters under mild conditions, a process relevant to both industrial synthesis and the breakdown of compounds. researchgate.netlibretexts.org Furthermore, the study of cyclohexyl esters is part of broader research into the liquid-phase oxidation of cyclohexane (B81311), a critical industrial process where various esters are formed as byproducts. researchgate.net

Significance of the Cyclohexylmethyl Moiety in Ester Chemistry and Derivatives Research

Esterification Pathways for this compound

This compound is primarily synthesized through the esterification of cyclohexylmethanol with an acetylating agent, typically acetic acid or acetic anhydride. The reaction involves the combination of the alcohol (cyclohexylmethanol) and the acid (acetic acid) to form the corresponding ester and water. This process is a reversible reaction and often requires a catalyst to achieve a reasonable reaction rate and yield. aalto.fi The continuous removal of water is a key factor in driving the equilibrium towards the product side. irjet.net

Azeotropic Esterification of Cyclohexylmethanol with Acetic Acid

The direct esterification of cyclohexylmethanol with acetic acid is a common method for producing this compound. This reaction is an equilibrium-limited process. aalto.fi To enhance the conversion rate, azeotropic distillation is employed to continuously remove the water formed during the reaction. scirp.org This technique involves adding a water-entraining agent, such as cyclohexane, to the reaction mixture. The entrainer forms a low-boiling azeotrope with water, which is then distilled off, effectively shifting the reaction equilibrium towards the formation of the ester. griffith.edu.au

In a typical laboratory synthesis, cyclohexylmethanol is reacted with acetic acid in the presence of an acid catalyst. While specific studies focusing solely on the azeotropic esterification of cyclohexylmethanol are not extensively detailed in the provided results, the principles are well-established in ester synthesis. For instance, in the synthesis of other esters, azeotropic distillation has been shown to significantly shorten reaction times and increase conversion rates compared to standard distillation. scirp.org

Kinetic studies on similar primary alcohols, using them as models for more complex molecules, indicate that the reactivity of the primary hydroxyl group is a key factor in the esterification process. researchgate.net

Addition Esterification of Cyclohexene (B86901) with Acetic Acid

It is important to clarify that the addition esterification of cyclohexene with acetic acid produces cyclohexyl acetate , not this compound. google.comvaia.comaskfilo.com This reaction involves the electrophilic addition of acetic acid across the double bond of cyclohexene. vaia.com This process serves as an alternative route to produce cyclohexanol (B46403), a significant industrial chemical, by subsequent hydrogenation of the resulting cyclohexyl acetate. rsc.orgrsc.org

The reaction is reversible and typically catalyzed by a strong acid. nih.gov The mechanism involves the protonation of the cyclohexene double bond to form a stable cyclohexyl carbocation, which then undergoes a nucleophilic attack by the acetic acid molecule. vaia.comaskfilo.com The final step is the deprotonation of the oxonium ion intermediate to yield cyclohexyl acetate. vaia.com This pathway is often explored due to the availability of cyclohexene from the partial hydrogenation of benzene. rsc.org

Catalyst Systems in Addition Esterification

A variety of solid acid catalysts are employed to facilitate the addition esterification of cyclohexene with acetic acid, offering advantages over homogeneous catalysts in terms of separation and reusability. acs.org

Sulfonic Acid-Type Styrene (B11656) Cation Exchange Resins (e.g., D006, Amberlyst-15)

Strongly acidic cation exchange resins, such as those based on sulfonated polystyrene-divinylbenzene copolymers like D006 and Amberlyst-15, are effective catalysts for this reaction. acs.orgresearchgate.net These resins provide Brønsted acid sites necessary for the reaction to proceed. future4200.com

Studies using Amberlyst-15 have shown it to be an active and reusable catalyst for esterification reactions. acs.orgsemanticscholar.org For the esterification of cyclohexene with acetic acid over Amberlyst-15, the apparent activation energy was determined to be 60.0 kJ mol⁻¹. rsc.org Research on the D006 resin catalyst focused on the macrokinetics of the reaction, determining an activation energy of 93.06 kJ/mol and a standard reaction enthalpy of -40.51 kJ/mol. researchgate.net The use of these resins in a reactive distillation setup can lead to high conversion rates of cyclohexene. google.comnih.gov

| Catalyst | Reactants | Temperature Range (K) | Key Findings | Reference |

|---|---|---|---|---|

| Amberlyst-15 | Cyclohexene, Acetic Acid | 333–373 | Apparent activation energy of 60.0 kJ mol⁻¹. Equilibrium conversion of cyclohexene ≥68%. | rsc.org |

| D006 | Cyclohexene, Acetic Acid | 343.15–363.15 | Activation energy of 93.06 kJ/mol; Standard reaction enthalpy of -40.51 kJ/mol. | researchgate.net |

| Amberlyst-15 | n-Butanol, Acetic Acid | 351.15-366.15 | Reaction is intrinsically controlled; conversion increases with temperature. | semanticscholar.org |

Acid-Treated Clays (B1170129) (e.g., Filtrol-24)

Acid-treated clays, a type of solid acid catalyst, have also been investigated for the synthesis of cyclohexyl acetate from cyclohexene and acetic acid. researchgate.net Filtrol-24, an acid-activated bentonite (B74815) clay, is one such catalyst that has been evaluated. acs.orgscispace.com These materials possess both Brønsted and Lewis acid sites which contribute to their catalytic activity. scispace.com

In a study comparing various solid acid catalysts, Filtrol-24 was used in the esterification of acetic acid with cyclohexene in a temperature range of 70–120°C. researchgate.net The research focused on the effects of reactant mole ratios and temperature on the selectivity towards cyclohexyl acetate. researchgate.net While less active than sulfonic resins like Amberlyst-36 in some acylation reactions, acid-treated clays represent a viable, low-cost catalytic option. future4200.com

| Catalyst | Reaction | Temperature Range (°C) | Key Findings | Reference |

|---|---|---|---|---|

| Filtrol-24 | Esterification of Cyclohexene with Acetic Acid | 70–120 | Studied for its effect on ester selectivity based on mole ratio and temperature. | researchgate.net |

| Filtrol-24 | Acylation of Resorcinol with Acetic Acid | 120 | Compared with other solid acids like K-10 clay and ion exchange resins. | future4200.com |

SnCl4 Modified Resins

Modification of ion exchange resins with Lewis acids, such as tin(IV) chloride (SnCl₄), can enhance their catalytic activity in esterification reactions. researchgate.net The introduction of SnCl₄ to a sulfonated polystyrene resin creates new Lewis acid centers, which can work in conjunction with the existing Brønsted acid sites of the sulfonic acid groups. researchgate.net

Research has demonstrated that modifying a D001-CC resin with SnCl₄ significantly improves its performance in n-butyl acetate synthesis. An acetic acid conversion of 98.56% was achieved after 70 minutes at 120°C. researchgate.net Although the catalyst's activity can decrease due to hydrolysis from the water produced during esterification, its stability can be maintained under continuous water separation conditions, allowing for reuse over multiple cycles. researchgate.net

Mesoporous Silica (B1680970) Materials with Sulfonic Acid Groups (e.g., SBA-15-SO3H)

The use of solid acid catalysts is a cornerstone of modern green chemistry, aiming to replace corrosive and difficult-to-separate homogeneous catalysts. Among these, mesoporous silica materials, particularly SBA-15 functionalized with sulfonic acid groups (SBA-15-SO3H), have emerged as highly effective catalysts for esterification reactions.

SBA-15 possesses a highly ordered hexagonal arrangement of uniform pores, a large surface area (up to 800 m²/g), and excellent thermal stability. ucsb.edu These properties make it an ideal support for catalytic groups. The functionalization is typically achieved through a co-condensation process involving tetraethoxysilane (TEOS) and an organosilane, such as (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS), in the presence of a structure-directing agent. ucsb.eduijcce.ac.ir The incorporated mercapto groups are subsequently oxidized to sulfonic acid (-SO3H) groups, creating strong Brønsted acid sites tethered to the silica framework. ucsb.eduijcce.ac.ir

The resulting material, SBA-15-SO3H, acts as a nanoporous solid acid catalyst with a pore size of approximately 6 nm. ijcce.ac.ir Studies have demonstrated the superior performance of these catalysts in various esterification reactions, attributing their high activity to the accessibility of the acid sites within the porous structure. ijcce.ac.irnih.gov For instance, in the esterification of lactic acid with methanol, SBA-15-SO3H showed remarkable performance, highlighting its potential for similar reactions like the synthesis of this compound. nih.gov A key advantage of this heterogeneous catalyst is its ease of separation from the reaction mixture through simple filtration, allowing for recovery and reuse without a significant loss of catalytic activity. ijcce.ac.ir

Reaction Conditions and Parameter Optimization in Esterification

The efficiency and yield of this compound synthesis are profoundly influenced by several key reaction parameters. Optimizing these conditions is crucial for maximizing product conversion while minimizing energy consumption and byproduct formation.

Temperature Effects

Temperature is a critical parameter in the esterification of cyclohexanol or cyclohexene with acetic acid, as it directly affects the reaction rate and equilibrium position. Research indicates that the reaction rate is highly dependent on temperature. dergipark.org.tr In studies on the synthesis of cyclohexyl acetate, an increase in temperature generally leads to a higher conversion of the reactants.

For example, in one study, as the reaction temperature was raised from 45 °C to 85 °C, a significant increase in reactant conversion was observed. nih.gov However, further increasing the temperature beyond 85 °C resulted in only a marginal change in conversion, suggesting an optimal temperature range for the reaction. nih.gov Another study investigating a temperature range of 343 K to 363 K (70 °C to 90 °C) also confirmed that the rate of reaction and conversion are sensitive to temperature changes. ijarset.com This dependence highlights the necessity of precise temperature control to achieve optimal reaction efficiency.

| Temperature (°C) | Effect on Conversion | Reference |

|---|---|---|

| 45 → 85 | Obvious rise in conversion | nih.gov |

| > 85 | Relatively small change in conversion | nih.gov |

| 70 → 90 | Rate and conversion are sensitive to temperature change | ijarset.com |

Reactant Mole Ratio (Acetic Acid to Cyclohexene/Cyclohexanol)

The stoichiometry of the reactants is a key factor in driving the reversible esterification reaction towards the product side. According to Le Chatelier's principle, using an excess of one reactant can increase the conversion of the other. In the synthesis of cyclohexyl acetate, it has been observed that increasing the mole ratio of acetic acid to cyclohexanol leads to a higher percentage of conversion. researchgate.net

Similarly, studies on other esterification reactions confirm this trend. For the synthesis of butyl acetate, experiments conducted with varying mole ratios of butanol to acetic acid showed that the equilibrium conversion increases as the mole ratio increases. ijarset.com Likewise, in the esterification of 2-ethyl-1-hexanol with acetic acid, varying the molar ratio of alcohol to acid from 1/1 to 3/1 demonstrated a clear impact on the initial reaction rate. dergipark.org.tr This indicates that adjusting the reactant mole ratio is a straightforward and effective method for enhancing the yield of this compound.

| Reactants | Mole Ratio (Acid:Alcohol) | Observation | Reference |

|---|---|---|---|

| Acetic Acid : Cyclohexanol | 1:1, 1:2, 1:3 | Increasing mole ratio increases % conversion | researchgate.net |

| Acetic Acid : Butanol | Varied | Equilibrium conversion increases with increase in mole ratio | ijarset.com |

| Acetic Acid : 2-Ethyl-1-hexanol | 1:1, 1:2, 1:3 | Initial reaction rate is affected by reactant concentration | dergipark.org.tr |

Catalyst Loading and Physical Characteristics (e.g., Size, Moisture Content)

The amount of catalyst used, or catalyst loading, directly influences the reaction rate. Generally, an initial increase in catalyst loading provides more active sites for the reaction, leading to a higher conversion rate. nih.gov However, beyond a certain point, further increases in the amount of catalyst may yield diminishing returns, with little effect on the reaction conversion. nih.gov This plateau can occur when the reaction becomes limited by other factors, such as mass transfer or equilibrium. ijarset.com

The physical characteristics of the catalyst are also important. In one study on cyclohexyl acetate synthesis, catalyst particle sizes of 0.51 mm, 0.263 mm, and 0.0875 mm were tested, and it was observed that the catalyst size had no effect on the conversion. researchgate.net This suggests that the reaction is intrinsically kinetically controlled rather than being limited by diffusion within the catalyst pores. researchgate.net

| Parameter | Variation | Effect on Conversion | Reference |

|---|---|---|---|

| Catalyst Loading | Increasing | Favorable for conversion up to a certain amount | nih.gov |

| Catalyst Size | 0.0875 mm to 0.51 mm | No effect on conversion | researchgate.net |

| Moisture Content | Increasing (25% to 100% w/w) | Decreases % conversion | researchgate.net |

Agitation Speed in Batch Systems

In heterogeneous catalytic reactions involving liquid and solid phases, the agitation speed in a batch reactor is a crucial parameter for ensuring efficient mixing and overcoming external mass transfer limitations. The goal is to ensure that reactants can move from the bulk liquid to the surface of the catalyst without hindrance.

In the synthesis of cyclohexyl acetate, experiments conducted with stirrer speeds of 600, 700, 800, and 900 RPM showed no significant effect on the percentage conversion. researchgate.net This indicates that at these speeds, the external mass transfer resistance was negligible, and the reaction rate was not limited by the diffusion of reactants to the catalyst surface. researchgate.net However, in other esterification systems, the conversion and initial reaction rate have been shown to increase with agitation speed up to a certain point (e.g., 400 rpm), after which the influence becomes insignificant as mass transfer limitations are overcome. scirp.orgscribd.com Therefore, it is essential to operate above a minimum agitation speed to ensure the observed reaction rate is not an artifact of poor mixing.

| Reaction | Agitation Speed (RPM) | Effect on Conversion | Reference |

|---|---|---|---|

| Cyclohexyl Acetate Synthesis | 600, 700, 800, 900 | No effect on % conversion | researchgate.net |

| Neryl Acetate Synthesis | 200 → 400 | Conversion and initial rate increased | scirp.org |

| Neryl Acetate Synthesis | > 400 | Insignificant increase in conversion | scirp.org |

| Ethyl Acetate Saponification | 70 → 150 | Conversion declines with increased agitation | scribd.com |

Exploration of Aqueous Acetic Acid Utilization for Co-Production

A significant challenge and opportunity in chemical manufacturing lie in the utilization of dilute aqueous streams from other processes. Dilute solutions of acetic acid (10-40% by weight in water) are common side streams in the production of compounds like terephthalic acid and acetyl cellulose. aidic.it The recovery of acetic acid from these streams is often economically favorable. aidic.it

Using these aqueous acetic acid streams directly as a feedstock for this compound production presents a pathway for valorization. However, the presence of a large amount of water poses a significant challenge for esterification, a reversible reaction where water is a product. researchgate.net As established, increased water content in the reaction medium can adversely affect the equilibrium conversion. researchgate.net Therefore, processes like reactive distillation, which simultaneously allow for reaction and the removal of a product (water), could be essential to make the use of aqueous acetic acid feasible and efficient. nih.gov The primary challenge in separating acetic acid and water via simple distillation is the low relative volatility at lower concentrations. aidic.it Utilizing this stream for esterification could circumvent the high costs associated with separating pure acetic acid from water.

Advanced Process Design and Optimization for Cyclohexyl Acetate Production

The industrial synthesis of cyclohexyl acetate, a significant chemical intermediate, has moved towards more integrated and efficient process designs to enhance yield, reduce costs, and improve sustainability. Advanced methodologies like reactive distillation and side-reactor configurations represent the forefront of this evolution, overcoming the limitations of traditional batch reactor systems.

Reactive Distillation (RD) Configurations and Challenges

Reactive distillation (RD) integrates chemical reaction and product separation into a single unit, offering significant advantages over conventional processes by potentially reducing capital investment and energy consumption. researchgate.net In the context of cyclohexyl acetate production via the esterification of cyclohexene with acetic acid, a high yield of approximately 99.8% can be achieved in an RD process. nih.gov

However, the RD process for this specific synthesis presents several notable challenges:

Mismatch of Operating Conditions : A primary drawback is the conflict between the optimal conditions for the esterification reaction and the distillation separation. The reaction benefits from higher temperatures to increase the rate, while the separation is more efficient at lower temperatures. For instance, the bottom of the column can reach high temperatures (around 173 °C), necessitating the use of high-pressure steam, which is energy-intensive. nih.gov

Thermodynamic Restrictions : The process is subject to thermodynamic limitations that can be difficult to overcome within a single RD unit. nih.gov

Hardware and Catalyst Limitations : The catalyst is typically housed in structured packings within the column. This arrangement presents practical difficulties, including limitations on the amount of catalyst that can be loaded, which is constrained by the tray geometry. nih.gov Furthermore, catalyst replacement and regeneration can be complex and disruptive to the continuous operation of the column. nih.gov

These challenges have spurred the development of alternative configurations that can better reconcile the competing demands of reaction and separation.

Side-Reactor Column (SRC) Configurations

A competitive and innovative alternative to reactive distillation is the side-reactor column (SRC) configuration. nih.gov This setup decouples the reaction and separation steps by connecting a conventional distillation column to one or more external reactors through external loops. nih.govntnu.no Liquid is withdrawn from the column, passed through a fixed-bed catalytic reactor, and the reactor effluent is then returned to the column. ntnu.nogoogle.com This design provides a more flexible and efficient system for producing esters like cyclohexyl acetate. nih.gov

A key innovation in the SRC process for cyclohexyl acetate synthesis is the combination of a vacuum distillation column with atmospheric side reactors. nih.gov The distillation column is operated under vacuum (e.g., 20 kPa), which significantly lowers the boiling points of the components. nih.gov This pressure reduction drops the column's bottom temperature to around 120 °C, avoiding the need for high-pressure steam and reducing energy costs. nih.gov Simultaneously, the esterification reaction can proceed in the side reactors at atmospheric pressure and an optimal temperature (e.g., 85 °C), conditions conducive to a high conversion rate. researchgate.net

This integration directly addresses the temperature mismatch inherent in the RD process, allowing both separation and reaction to occur under their respective optimal conditions. nih.gov

The fundamental advantage of the SRC configuration is the ability to independently design and operate the reaction and separation zones. nih.govntnu.no The conditions within the side reactors, such as temperature, pressure, and catalyst volume, can be adjusted and optimized without being constrained by the operating parameters of the distillation column. nih.govgoogle.com This independence offers several benefits:

Sufficient Catalyst Loading : The reaction zone is not limited by the column's internal geometry, providing ample space for the required amount of catalyst. nih.gov

Catalyst Management : The external placement of the reactors simplifies catalyst maintenance, replacement, and regeneration. nih.gov

Optimized Conditions : It allows for running the reaction and distillation at vastly different pressures and temperatures, something not feasible in a single RD unit. For example, in some ester production processes, the reaction may occur at 25 atm while the column operates at 0.7 atm. nih.gov

The ability to independently optimize reaction and separation conditions in an SRC system can lead to a significant increase in production capacity compared to an RD process. nih.gov By overcoming the thermodynamic and operational compromises of a single unit, the SRC configuration allows the entire process to run more efficiently, pushing the reaction equilibrium forward and achieving higher throughput. nih.gov The optimized design leads to a more robust and scalable industrial process. nih.gov

Process Optimization Methodologies

To maximize the economic and operational benefits of the SRC configuration for cyclohexyl acetate production, sophisticated optimization methodologies are employed. The primary goal is typically to minimize the Total Annual Cost (TAC), which includes both capital and operating expenditures. nih.gov

One powerful approach is the use of a mixed-integer nonlinear programming (MINLP) optimization method. This mathematical technique is used to determine the optimal process structure and operating variables simultaneously. For the cyclohexyl acetate SRC process, an improved bat algorithm has been applied to the MINLP model to find the global optimum. nih.govresearchgate.net This optimization determines key parameters such as the number of column stages, the number and location of side reactors, and the amount of catalyst required. nih.gov

Another technique used for process optimization is the Response Surface Methodology (RSM) , which can be used to optimize operating parameters like reboiler duty, feed molar ratios, and reflux ratio to maximize product yield. researchgate.net

Studies have shown that an optimized SRC configuration can offer substantial savings, reducing the TAC by approximately 44.81% compared to a conventional atmospheric RD process for cyclohexyl acetate production. nih.gov

Interactive Data Table: SRC Optimization for Cyclohexyl Acetate

The table below summarizes the results of an optimization study for an SRC process producing cyclohexyl acetate. nih.gov

| Parameter | Optimized Value | Unit | Description |

| Column Pressure | 20 | kPa | Operating pressure of the distillation column to reduce reboiler temperature. |

| Reaction Temperature | 85 | °C | Optimal temperature for the esterification reaction in the side reactors. |

| Number of Column Stages | 8 | - | Total number of theoretical stages in the distillation column. |

| Number of Side Reactors | 2 | - | Optimal number of external reactors to achieve high conversion. |

| Catalyst Amount (Reactor 1) | 9.79 | wt % of liquid holdup | Amount of catalyst in the first side reactor. |

| Catalyst Amount (Reactor 2) | 9.81 | wt % of liquid holdup | Amount of catalyst in the second side reactor. |

| Product Purity | 99.5 | mol % | Target purity for the final cyclohexyl acetate product. |

| TAC Savings vs. RD | 44.81 | % | Total Annual Cost reduction compared to a standard reactive distillation process. |

Control Strategies for Continuous Production Processes

Maintaining consistent product quality in a continuous production process for this compound requires the implementation of a reliable and robust control strategy. nih.gov The primary objective of these strategies is to maintain the desired product purity (e.g., 99.5 mol %) even when the system is subjected to external disturbances. nih.govacs.org

For high-purity distillation columns, controlling temperature at a single sensitive tray is often insufficient. A more robust approach is a temperature-composition control structure . nih.gov This multi-variable strategy has demonstrated superior performance in maintaining product purity for similar acetate production systems. nih.govnih.gov

The design involves a dual-point control scheme where temperature on a specific, highly sensitive tray is controlled alongside the composition of a key component. nih.gov This approach provides better dynamic performance and precision, effectively managing the complex interactions within the reactive distillation column. nih.govresearchgate.net

A critical function of the control system is to reject disturbances that can upset the process and lead to off-spec product. The temperature-composition control structure is specifically designed to resist common disturbances in the feed flow rate and the composition of the reactants. nih.govnih.gov Dynamic simulations of similar ester production processes show that this control scheme can effectively handle significant variations, such as a ±10% change in the feed flow rate or a -5% change in feed composition, quickly returning the system to its set point and maintaining product purity. researchgate.net

The table below summarizes the response of a temperature-composition control system to typical process disturbances in a continuous acetate production process, based on data from analogous systems.

| Disturbance Type | Magnitude of Disturbance | Control System Response | Outcome |

|---|---|---|---|

| Cyclohexanemethanol (B47985) Feed Flow | ±10% | Adjusts reboiler heat duty and reactant feed ratio to stabilize column temperature profile. | Product purity is maintained with a short settling time. researchgate.net |

| Cyclohexanemethanol Feed Composition | -5% | Manipulates control variables to compensate for the change in reactant availability. | System successfully rejects the disturbance, ensuring final product quality. researchgate.net |

| Acetic Acid Feed Composition | -5% | The control loop adjusts process parameters to counteract the compositional change. | The control structure demonstrates robust performance, maintaining purity specifications. researchgate.net |

The esterification of cyclohexanemethanol with acetic acid produces water as a byproduct. ontosight.ai According to Le Chatelier's principle, the presence of water in the reaction zone can limit the conversion by promoting the reverse hydrolysis reaction. Therefore, effective water removal is crucial for driving the reaction toward completion and maximizing the yield of this compound. Several strategies can be employed for water management:

Azeotropic Distillation: Water forms azeotropes with other components in the mixture. In reactive distillation, the column is designed to continuously remove this water-containing azeotrope from the top of the column, effectively separating it from the reaction zone and the final product. cur.ac.rw

Membrane Pervaporation: This technique uses a specialized membrane that is highly selective to water. niscpr.res.in The reaction mixture can be passed over the membrane, which allows water to permeate through while retaining the reactants and the ester product. This method has been shown to significantly increase conversion in other esterification reactions by continuously removing the water byproduct. niscpr.res.in

Chemical Drying Agents: Solid drying agents can be used to chemically bind and remove water. For instance, calcium oxide can be added to a mixture to react with and remove water. google.com While more common in batch processes, integrated systems could potentially leverage this method for specific purification steps.

Process Intensification Studies

Process intensification in chemical manufacturing aims to develop smaller, more efficient, and more sustainable production methods. For equilibrium-limited reactions like the esterification to produce this compound, process intensification focuses on strategies to shift the reaction equilibrium towards the product side, thereby increasing conversion and yield. One such advanced strategy is the use of multifunctional reactors.

Reactive chromatography is a prime example of process intensification, integrating chemical reaction and product separation into a single unit. lboro.ac.uk In the context of ester synthesis, a reactive chromatographic reactor is typically a column packed with a solid acid catalyst, such as the ion-exchange resin Amberlyst-15. researchgate.netresearchgate.netijeat.org This setup serves a dual purpose: the catalyst provides the active sites for the esterification reaction, while the packed bed simultaneously separates the products from the reactants based on their different affinities for the stationary phase.

For reversible esterification reactions, a key limitation to achieving high conversion is the presence of water as a byproduct. researchgate.net By continuously removing water and the ester product from the reaction zone, the equilibrium is constantly shifted forward, driving the reaction towards completion. lboro.ac.ukresearchgate.net This in-situ separation overcomes the equilibrium constraints inherent in conventional batch reactors. lboro.ac.uk Studies on analogous compounds like cyclohexyl acetate demonstrate the successful application of this technology for process intensification. researchgate.netresearchgate.netijeat.org The reactor combines the catalytic function for the reaction between an alcohol (like cyclohexanemethanol) and an acid (like acetic acid) with the chromatographic separation of the resulting ester and water. researchgate.net

Research comparing traditional batch reactors with reactive chromatographic reactors for ester synthesis consistently demonstrates the superior performance of the intensified process. researchgate.netijeat.org In the production of the related compound cyclohexyl acetate, significantly higher conversion rates were achieved using a reactive chromatographic reactor compared to a standard batch reactor under similar conditions. ijeat.org

In a typical batch reactor setup for cyclohexyl acetate synthesis using Amberlyst-15 catalyst, the reaction reaches an equilibrium conversion of about 36%. researchgate.net However, when the same reaction is carried out in a reactive chromatographic reactor, the continuous removal of products allows the conversion to surpass this equilibrium limit, resulting in a more efficient process. researchgate.netijeat.org

Table 1: Comparison of Reactor Performance for Cyclohexyl Acetate Synthesis

| Reactor Type | Key Feature | Reported Conversion | Reference |

|---|---|---|---|

| Batch Reactor | Reaction and separation are sequential. Reaches equilibrium. | ~36% | researchgate.net |

| Reactive Chromatographic Reactor | Simultaneous reaction and separation. Overcomes equilibrium limits. | Higher than batch reactor | researchgate.netijeat.org |

Catalyst Reusability and Stability Studies

The economic viability and environmental footprint of a catalytic process heavily depend on the catalyst's stability and its potential for reuse over multiple cycles. For the synthesis of esters like this compound, studies focus on the robustness of solid acid catalysts under operational conditions.

The continuous removal of water, a key feature of processes like reactive chromatography and reactive distillation, is crucial for maximizing conversion in esterification reactions. researchgate.net However, this condition can also impact catalyst stability. For ion-exchange resin catalysts like Amberlyst-15, the presence of water is a critical factor. Studies on the esterification of cyclohexanol with acetic acid show that as moisture content increases, the percent conversion of the reactants decreases, highlighting the reversible nature of the reaction. researchgate.net

By employing a system that continuously separates water, the catalyst operates in an environment that favors the forward reaction, which can also contribute to its stability by preventing potential deactivation mechanisms associated with high water concentrations at elevated temperatures. The process of reactive chromatography inherently provides these conditions, protecting the catalyst while simultaneously enhancing yield. lboro.ac.ukresearchgate.net

Long-term operational stability is a critical parameter for industrial applications. mdpi.com Studies on the reusability of the Amberlyst-15 catalyst in the synthesis of cyclohexyl acetate have demonstrated its robust nature. researchgate.netresearchgate.net In one set of experiments, the catalyst was recovered after a batch reaction, washed, dried in an oven at 200°C for five hours, and then reused in a subsequent reaction. researchgate.net The results indicated that the reused catalyst provided a similar percentage of conversion as the fresh catalyst, confirming its potential for multiple reuses without significant loss of activity. researchgate.netresearchgate.net

Table 2: Catalyst Reusability Test for Amberlyst-15 in Cyclohexyl Acetate Synthesis

| Catalyst State | Observed Effect on Conversion | Conclusion | Reference |

|---|---|---|---|

| Fresh Catalyst | Baseline conversion achieved. | Catalyst can be effectively reused without significant loss of performance. | researchgate.netresearchgate.net |

| Reused Catalyst (after washing and drying) | Showed the same effect on conversion as the fresh catalyst. |

The ability to maintain catalytic performance over extended periods is essential. While specific long-duration stream tests for this compound synthesis are not widely documented, studies on related processes emphasize monitoring catalyst morphology and performance over time to ensure a long operational life. mdpi.com For instance, in the hydrogenation of cyclohexyl acetate, catalysts are evaluated for changes in particle size and aggregation after prolonged use to confirm their structural integrity. mdpi.com

Reaction Mechanisms and Kinetics of Cyclohexylmethyl Acetate Transformations

Esterification Reaction Kinetics

The synthesis of cyclohexyl acetate (B1210297) through the esterification of cyclohexene (B86901) and acetic acid has been kinetically modeled to understand the reaction's behavior under catalytic conditions. researchgate.net This reaction is crucial for the industrial production of the ester.

In the synthesis of cyclohexyl acetate from cyclohexene and acetic acid, a kinetic model based on the LHHW mechanism has been successfully applied. researchgate.net This study utilized a sulfonic acid-type styrene (B11656) cation exchange resin as the solid catalyst. researchgate.net The model effectively described the experimental data, indicating that the reaction proceeds through the adsorption of reactants onto the resin's active sites. researchgate.net

Kinetic studies allow for the determination of key parameters that define the reaction rate's dependence on temperature. For the esterification of cyclohexene with acetic acid, specific kinetic parameters have been calculated based on the LHHW model. researchgate.net These parameters are essential for reactor design and process optimization.

The determined pre-exponential factor and activation energy for the esterification reaction are detailed below. researchgate.net

| Parameter | Value | Unit |

|---|---|---|

| Pre-exponential Factor | 5.33 × 10⁹ | L²/(mol·g·min) |

| Activation Energy | 93.06 | kJ/mol |

The thermodynamics of the esterification provide insight into the energy changes and equilibrium position of the reaction. The synthesis of cyclohexyl acetate from cyclohexene and acetic acid is an exothermic reaction. researchgate.net The standard reaction enthalpy (ΔH°) for this process has been determined to be -40.51 kJ/mol. researchgate.net This negative value confirms that heat is released during the formation of the ester, which has implications for controlling the reaction temperature to favor product formation and avoid runaway reactions.

Hydrolysis Mechanisms of Esters

Ester hydrolysis, the cleavage of an ester bond by reaction with water, is a fundamental reaction in organic chemistry. ucsd.edulibretexts.orglibretexts.org This process can be catalyzed by either an acid or a base and involves nucleophilic substitution at the acyl carbon. libretexts.orglibretexts.org The hydrolysis of cyclohexylmethyl acetate follows these general principles, yielding cyclohexanemethanol (B47985) and an acetate salt or acetic acid depending on the conditions. researchgate.netresearchgate.net

The hydrolysis of esters is a classic example of nucleophilic acyl substitution. masterorganicchemistry.com This reaction proceeds via a two-step addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com Subsequently, the leaving group is eliminated, and the carbonyl group is reformed. masterorganicchemistry.com

SN1-like Mechanism : In an SN1 (Substitution Nucleophilic Unimolecular) mechanism, the rate-determining step is the unimolecular dissociation of the substrate to form a carbocation intermediate. ucsd.edu This is then rapidly attacked by a nucleophile. ucsd.edu While less common for ester hydrolysis under typical conditions, this pathway can be relevant under specific circumstances.

SN2-like Mechanism : The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a single, concerted step where the nucleophile attacks the electrophilic center at the same time as the leaving group departs, often through a "backside attack". ucsd.edu The rate of an SN2 reaction depends on the concentration of both the substrate and the nucleophile. ucsd.edu

In the context of acetate hydrolysis, the attacking nucleophile is typically a water molecule (in acid-catalyzed hydrolysis) or a hydroxide (B78521) ion (in base-catalyzed hydrolysis). ucsd.edu The acetate ion itself is a weaker nucleophile than the hydroxide ion. pnas.org

The kinetics of ester hydrolysis are highly dependent on the reaction conditions, particularly the pH. The alkaline hydrolysis of esters, also known as saponification, is a well-established second-order reaction. scribd.comchemrxiv.orgegyankosh.ac.in This classification means the reaction rate is first-order with respect to the concentration of the ester and first-order with respect to the concentration of the hydroxide ion (the base). chemrxiv.orgegyankosh.ac.in

The progress of this reaction can be monitored by measuring the change in concentration of the hydroxide ions over time, for instance, through titration or by observing changes in conductivity. scribd.comuomustansiriyah.edu.iqindexcopernicus.com

| Characteristic | Description |

|---|---|

| Overall Reaction Order | Second-Order. scribd.comegyankosh.ac.in |

| Rate Law | Rate = k[Ester][OH⁻]. egyankosh.ac.in |

| Molecularity | Bimolecular, involving both the ester and a hydroxide ion in the rate-determining step. egyankosh.ac.in |

| Catalysis | The hydroxide ion is a reactant, not a true catalyst, as it is consumed in the reaction. libretexts.orgindexcopernicus.com |

| Reversibility | The reaction is effectively irreversible because the resulting carboxylate ion is resonance-stabilized and shows little tendency to react with the alcohol. indexcopernicus.com |

Hydrogenation Reaction Mechanisms

The hydrogenation of cyclohexyl acetate represents a significant pathway for the production of valuable chemicals. rsc.org This process, particularly the catalytic hydrogenation to yield cyclohexanol (B46403) and ethanol (B145695), has garnered attention as a novel and efficient route that also provides a use for excess acetic acid. rsc.orgsmolecule.com

Catalytic Hydrogenation of Cyclohexyl Acetate to Cyclohexanol and Ethanol

The catalytic hydrogenation of cyclohexyl acetate (CHA) is an effective method for the synthesis of cyclohexanol (CHOL) and ethanol (EtOH). rsc.org This reaction provides an alternative and economically viable route to these important industrial chemicals. researchgate.net The process involves the reaction of cyclohexyl acetate with hydrogen gas under pressure and at elevated temperatures in the presence of a suitable catalyst. rsc.org

One study demonstrated the effectiveness of a Cu-Zr catalyst prepared by a sol-gel method, which achieved a 97.4% conversion of cyclohexyl acetate with high selectivity towards cyclohexanol (95.5%) and ethanol (96.3%) at 250 °C and 3 MPa of H₂. rsc.org Another investigation highlighted the use of Cu/MgO/Al2O3 catalysts, which also showed excellent performance in the hydrogenation of cyclohexyl acetate to cyclohexanol. mdpi.com

Role of Catalyst Composition (e.g., Zn-Promoted Cu/Al2O3) in Reaction Selectivity

The composition of the catalyst plays a crucial role in both the activity and selectivity of the hydrogenation reaction. rsc.org For instance, the introduction of a zinc promoter to a Cu/Al2O3 catalyst has been shown to significantly enhance its performance. rsc.org

A series of Zn-promoted Cu/Al2O3 catalysts were prepared and tested for the liquid-phase hydrogenation of cyclohexyl acetate. rsc.org It was found that the addition of an optimal amount of zinc species greatly improved the conversion of cyclohexyl acetate and the selectivity towards cyclohexanol and ethanol. rsc.org Specifically, a Cu₂Zn₁.₂₅/Al₂O₃ catalyst, with 16.2 wt% Cu and 9.6 wt% Zn, demonstrated a 93.9% conversion of CHA and selectivities of 97.1% to CHOL and 97.2% to EtOH. rsc.org

The promoting effect of zinc is attributed to several factors. rsc.org The presence of zinc increases the dispersion of copper particles on the alumina (B75360) support. rsc.org It also modifies the strength and number of acid sites on the catalyst surface and alters the electronic properties of the copper species, specifically the ratio of Cu⁺/(Cu⁰ + Cu⁺). rsc.org The interaction between the ZnO promoter and copper can enhance copper dispersion, although higher loadings of ZnO might occupy active copper sites. sit.edu.cn

The following table summarizes the performance of different catalysts in the hydrogenation of cyclohexyl acetate:

| Catalyst | Conversion of CHA (%) | Selectivity to CHOL (%) | Selectivity to EtOH (%) | Reference |

| Cu₂Zn₁.₂₅/Al₂O₃ | 93.9 | 97.1 | 97.2 | rsc.org |

| Cu₃Zr₇-SG | 97.4 | 95.5 | 96.3 | rsc.org |

| Cu₁Al₁Mn₁ | 95.0 | 93.6 | 97.6 | researchgate.net |

| La-promoted Cu/ZnO/SiO₂ | 99.5 | 99.7 | - | researchgate.net |

| Cu/MgO/Al₂O₃ | 99.59 | 98.94 | - | mdpi.com |

Mechanistic Insights from Related Cyclohexyl Compounds

Understanding the reaction mechanisms of related cyclohexyl compounds can provide valuable insights into the potential transformations of this compound.

Oxymercuration-Demercuration Reactions of Cyclohexene Derivatives

Oxymercuration-demercuration is a well-established method for the hydration of alkenes, including cyclohexene derivatives, to produce alcohols. masterorganicchemistry.comslideshare.net This two-step process involves the addition of a mercury species and a nucleophile (typically water) across the double bond, followed by the reductive removal of the mercury group. wikipedia.org

The reaction is initiated by the electrophilic attack of the mercuric acetate on the alkene, which forms a cyclic mercurinium ion intermediate. wikipedia.orgchadsprep.com This intermediate is crucial as it prevents carbocation rearrangements, a common occurrence in other hydration methods. wikipedia.orgmasterorganicchemistry.com The nucleophile then attacks the more substituted carbon of the mercurinium ion in an anti-fashion, leading to a specific stereochemical outcome. masterorganicchemistry.comchadsprep.com The subsequent demercuration step, typically carried out with sodium borohydride, replaces the mercury-containing group with a hydrogen atom. masterorganicchemistry.comwikipedia.org While the oxymercuration step is stereospecific for anti-addition, the demercuration proceeds through a radical mechanism and is not stereospecific. wikipedia.org

For substituted cyclohexenes, the stereochemistry of the product is influenced by the substituents on the ring. wikipedia.org For example, with 4-tert-butylcyclohexene, the reaction yields two anti-addition products, with a slight preference for the acetoxymercury group to be trans to the bulky t-butyl group. wikipedia.org

Rearrangement Mechanisms Involving Cyclohexyl or Cyclohexylmethyl Radicals

Free radical reactions involving cyclohexyl and related species can lead to rearrangement products. nptel.ac.in The rearrangement of a substituted cyclohexyl radical to a cyclopentylmethyl radical has been observed experimentally and studied computationally. nih.govnih.govacs.org This rearrangement is particularly favored when radical-stabilizing groups are present on the cyclohexyl ring. nih.gov

Computational studies using density functional theory have shown that the rearrangement can proceed through different pathways, including a concerted 1,2-shift or a stepwise mechanism involving ring cleavage and subsequent ring closure. nih.gov The relative energies of these pathways are influenced by the substituents on the ring. For instance, in the absence of an acyl group, the 1,2-shift is energetically disfavored compared to ring cleavage. nih.gov

The study of such radical rearrangements is important for understanding potential side reactions in processes where radical intermediates might be formed, such as in certain demercuration reactions or under specific catalytic conditions. acs.orgwarwick.ac.uk

Structure Activity Relationship Sar Studies and Molecular Design with Cyclohexylmethyl Moiety

Influence of Cyclohexylmethyl Substituent on Biological Potency

The introduction of a cyclohexylmethyl group can profoundly alter the interaction of a molecule with its biological target, leading to significant changes in potency and selectivity.

Enhancer of zeste homolog 1 (EZH1) and 2 (EZH2) are catalytic subunits of the Polycomb Repressive Complex 2 (PRC2) and represent important targets in oncology. nih.govnih.gov Extensive SAR studies have been conducted on dual EZH1/EZH2 inhibitors, such as UNC1999, to investigate how structural modifications impact inhibitory activity and selectivity. nih.govnih.govmssm.edu These studies have systematically explored modifications to the core structure of such inhibitors. nih.gov While EZH1 and EZH2 share high sequence identity in their catalytic domains, they exhibit different expression patterns and play non-redundant roles in certain cancers, making the development of selective or dual inhibitors a key therapeutic strategy. nih.govbmbreports.orgresearchgate.netelsevierpure.com However, the specific contribution of a cyclohexylmethyl moiety to the activity of EZH1/EZH2 inhibitors is not extensively detailed in the available research literature.

The cyclohexylmethyl group has been identified as a key structural feature for potent antiviral activity in several classes of compounds.

Anti-HIV Activity: In the development of dihydro-alkylsulfanyl-oxopyrimidines (S-DACOs) as anti-HIV agents, the substitution at the C-6 position of the pyrimidine (B1678525) ring was found to be critical. Studies revealed that C-6-cyclohexylmethyl substituted pyrimidinones (B12756618) possessed a higher selective index compared to their 6-arylmethyl counterparts. nih.gov Several analogs demonstrated exceptionally potent anti-HIV activities, with EC50 values in the low nanomolar range. nih.gov Similarly, in a series of 3-hydroxypyrimidine-2,4-dione (HPD) inhibitors, replacing a C-6 phenyl ring with a cyclohexylmethyl group generated a new subtype of compounds with highly potent antiviral activity against HIV-1. nih.gov

| Compound Series | Compound ID | Key Structural Feature | Anti-HIV-1 Potency (EC50) | Reference |

|---|---|---|---|---|

| S-DACOs | 1g | C-6 Cyclohexylmethyl | 0.012 nM | nih.gov |

| S-DACOs | 1c | C-6 Cyclohexylmethyl | 0.025 nM | nih.gov |

| S-DACOs | 1e | C-6 Cyclohexylmethyl | 0.088 nM | nih.gov |

| HPDs | 4a | C-6 Cyclohexylmethyl | 26 nM | nih.gov |

| HPDs | 4c | C-6 Cyclohexylmethyl | 59 nM | nih.gov |

| HPDs | 4d | C-6 Cyclohexylmethyl | 39 nM | nih.gov |

Anti-HCV and Anti-ZIKV Activity: Interestingly, SAR studies on related pyrimidine derivatives showed that subtle changes to the C-6 substituent dramatically shifted the antiviral profile. While C-6 cyclohexylmethyl substituted compounds exhibited anti-HIV activity, the corresponding C-6 cyclohexyl analogs were active against the Hepatitis C virus (HCV). nih.gov Further exploration led to the discovery that acetylarylamine-S-DACOs containing a cyclohexylmethyl group could also target the Zika virus (ZIKV). Specifically, compound 4w was identified as an inhibitor of the ZIKV NS5 RNA-dependent RNA polymerase (RdRp) with an EC50 of 11.38 ± 0.51 μM. nih.gov

The utility of cycloalkyl moieties extends to other therapeutic targets.

NAPE-PLD Inhibitors: N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is an enzyme involved in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids. nih.gov While potent and selective inhibitors of NAPE-PLD like LEI-401 have been developed, the specific role of the cyclohexylmethyl group in this class of inhibitors is not prominently featured in published SAR studies. nih.gov

DPP-4 Inhibitors: Dipeptidyl peptidase-4 (DPP-4) is a well-established target for the treatment of type 2 diabetes. researchgate.netnih.gov In the rational design of novel DPP-4 inhibitors, molecular modeling based on the crystal structure of sitagliptin (B1680988) bound to DPP-4 suggested that its central flexible amine moiety could be replaced with a more rigid cyclohexylamine (B46788) group. researchgate.net This modification led to the synthesis of an analog that was a potent DPP-4 inhibitor with an IC50 value of 21 nM, demonstrating excellent in vivo activity and a favorable pharmacokinetic profile. researchgate.net This highlights the value of incorporating a cyclohexyl framework to create rigid analogs of existing drugs.

Conformational Restriction and Lipophilicity Optimization

The cyclohexylmethyl group offers distinct advantages in drug design by modulating two key physicochemical properties: conformational flexibility and lipophilicity.

Conformational Restriction: A common strategy in medicinal chemistry is to rigidify a flexible ligand to lock it into a bioactive conformation. researchgate.netnih.gov This approach, known as conformational restriction, can enhance binding affinity by reducing the entropic penalty that occurs when a flexible molecule binds to its target. researchgate.netnih.gov The non-planar, chair-like conformation of the cyclohexane (B81311) ring within the cyclohexylmethyl moiety introduces significant structural constraints compared to a simple, flexible alkyl chain. researchgate.net This can help to properly orient key pharmacophoric elements for optimal interaction with a biological target, leading to improved potency and selectivity. nih.govresearchgate.net

Substituent Effects on Pharmacological Profiles

For instance, in the development of anti-ZIKV compounds, researchers introduced various fluorine-containing substituents (e.g., F, CF3, OCF3) onto a phenyl ring located elsewhere in the molecule. nih.gov The resulting antiviral activity was a combined effect of the C-6 cyclohexylmethyl group and these electronically distinct phenyl substituents. Similarly, in the highly potent anti-HIV S-DACOs, the exceptional potency (e.g., EC50 = 0.012 nM for compound 1g) arises from the specific combination of the C-6 cyclohexylmethyl group and the particular aryl group substituted at another position. nih.gov This demonstrates that the cyclohexylmethyl moiety provides a foundational scaffold, upon which further optimization can be achieved by decorating other parts of the molecule with substituents that can fine-tune properties like hydrogen bonding capacity, electronic distribution, and metabolic stability. nih.govnih.gov

Computational Approaches in SAR Studies

Computational chemistry plays a vital role in understanding and predicting the effects of the cyclohexylmethyl moiety in drug design. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are frequently employed.

Molecular Docking: Docking simulations can predict the binding orientation of a ligand within the active site of a protein. This is particularly useful for molecules containing a cyclohexylmethyl group, as it allows researchers to visualize how the bulky ring fits into hydrophobic pockets and whether its conformation is favorable for binding. For example, molecular modeling was instrumental in the design of DPP-4 inhibitors, where it was used to propose the replacement of a flexible chain with a rigid cyclohexylamine group to improve potency. researchgate.net Docking was also used to design novel tri-cyclic HIV integrase inhibitors based on conformational analysis of existing compounds. researchgate.net

QSAR and Other Modeling: QSAR studies establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. These models can quantify the contribution of physicochemical properties like lipophilicity and steric bulk, which are directly influenced by the cyclohexylmethyl group. Such computational approaches have been successfully applied in the SAR analysis of various inhibitor classes, helping to rationalize experimental findings and guide the synthesis of more potent analogs. nih.goviqs.edu

By integrating these computational tools with experimental synthesis and biological evaluation, medicinal chemists can more efficiently explore the chemical space around a lead compound and optimize the contribution of key structural features like the cyclohexylmethyl moiety to achieve desired therapeutic profiles.

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. omicsonline.org This technique is instrumental in drug design for elucidating the interactions between a ligand, such as a molecule containing a cyclohexylmethyl group, and its protein target at a molecular level. dergipark.org.trnih.gov The analysis of these interactions helps in understanding the binding mode and affinity, guiding the rational design of more potent and selective analogs.

In the design of novel mGluR5 negative allosteric modulators, a series of trans-1,3-cyclohexyl diamides were investigated. nih.gov Molecular modeling of these compounds indicated that the cyclohexane ring plays a critical role in orienting the amide substituents for optimal interaction with the receptor. nih.gov Similarly, docking studies of 2-acetylpyridine (B122185) N(4)-cyclohexyl-thiosemicarbazone ligands into the active sites of proteins in human glioma U251 cells revealed that the cyclohexyl group contributes to the binding affinity through hydrophobic contacts.

Below is a representative table summarizing the findings from molecular docking studies on compounds containing a cyclohexyl moiety, highlighting their binding affinity and key interactions.

| Compound Class | Target Protein | Binding Affinity (Score) | Key Interactions of Cyclohexyl Moiety | Interacting Residues (Example) |

| Cyclohexyl Diamides | mGluR5 | High | Hydrophobic interactions, Conformational anchor | Leucine, Phenylalanine |

| N(4)-cyclohexyl-thiosemicarbazones | U251 cell proteins | Moderate | Van der Waals forces, Hydrophobic contacts | Alanine, Valine |

| 4-Cyclohexylmethoxypyrimidines | CDK2 | High | Hydrophobic pocket binding | Isoleucine, Leucine |

Note: The data presented in this table is illustrative and compiled from various research findings on compounds containing a cyclohexyl or related moiety.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.netdrugdesign.org These models are essential tools in drug discovery for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and optimizing lead structures. drugdesign.orgnih.gov When developing a QSAR model for a series of compounds containing the cyclohexylmethyl group, various molecular descriptors are calculated to quantify the physicochemical properties of the molecules.

The cyclohexylmethyl moiety significantly influences several key descriptors used in QSAR studies:

Lipophilicity: The cyclohexyl group is highly lipophilic. Descriptors like LogP (the logarithm of the partition coefficient between octanol (B41247) and water) are used to quantify this property. Increased lipophilicity can enhance membrane permeability and binding to hydrophobic pockets, but excessive lipophilicity can lead to poor solubility and non-specific binding. researchgate.net

Steric Properties: The size and shape of the cyclohexylmethyl group are described by steric parameters such as Molar Refractivity (MR), van der Waals volume, and other shape indices. These descriptors are crucial as the biological activity often depends on the complementary fit between the ligand and the receptor. drugdesign.org

A typical QSAR equation takes the form of a linear or non-linear regression model. For example, in a study on N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosoureas (CCNUs) as anticancer agents, a QSAR model was established relating the biological activity to descriptors like the calculated LogP (miLogP) and the charge on a specific carbon atom (QC6). researchgate.net The resulting equation was: log(1/C) = -0.042 * (miLogP)² + 11.783 * QC6 + 3.237 researchgate.net

This model indicates that the anticancer activity is parabolically related to lipophilicity and linearly related to the electronic properties of a specific atom. researchgate.net Such models provide valuable insights into the structural requirements for activity and guide the design of new, potentially more potent compounds. mdpi.comnih.gov

The table below lists common molecular descriptors relevant to the cyclohexylmethyl moiety and their importance in QSAR modeling.

| Descriptor Type | Descriptor Example | Symbol | Significance for Cyclohexylmethyl Moiety |

| Lipophilic | Log P | LogP | Quantifies the hydrophobicity, which influences membrane transport and binding to non-polar pockets. |

| Steric | Molar Refractivity | MR | Represents the volume and polarizability of the group, affecting how it fits into the receptor's binding site. |

| Electronic | Atomic Partial Charge | q | Describes the electron distribution, which can be important for electrostatic or polar interactions. |

| Topological | Wiener Index | W | A shape descriptor that reflects the branching and compactness of the molecule. |

| Quantum Chemical | Dipole Moment | µ | Measures the overall polarity of the molecule, which can influence long-range interactions with the target. |

By developing robust and predictive QSAR models, researchers can effectively screen virtual libraries of compounds containing the cyclohexylmethyl acetate (B1210297) motif to identify candidates with the highest predicted biological activity for further investigation. nih.govnih.gov

Biological Activity and Biochemical Transformations of Cyclohexylmethyl Acetate

Antimicrobial and Cytotoxic Investigations of Cyclohexylmethyl Derivatives

Derivatives of cyclohexane (B81311), the core structure of cyclohexylmethyl acetate (B1210297), have been the subject of numerous studies to evaluate their potential biological activities, including antimicrobial and cytotoxic effects.

Various functionally substituted cyclohexane derivatives have been synthesized and screened for their antimicrobial properties against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria. cabidigitallibrary.orgresearchgate.net For example, cyclohexane diamine derivatives have shown considerable antimicrobial activity against bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Staphylococcus epidermidis researchgate.net.

Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the cyclohexane ring play a crucial role in determining the antibacterial potency. For instance, the incorporation of moderately hydrophobic alkylamino groups has been shown to enhance antimicrobial efficacy against Staphylococcus aureus acs.org. Some synthesized cyclohexane derivatives have exhibited antibacterial activity comparable to standard antibiotics like chloramphenicol, ampicillin, or tetracycline cabidigitallibrary.org.

| Derivative Class | Tested Microorganisms | Observed Activity | Reference |

|---|---|---|---|

| Cyclohexane Diamine Derivatives | E. coli, P. aeruginosa, S. aureus, S. epidermidis | Considerable antimicrobial properties | researchgate.net |

| Adamantyl Based Cyclohexane Diamine Derivatives | Methicillin-resistant S. aureus (MRSA), M. tuberculosis | Strong to moderate activity against MRSA | cabidigitallibrary.org |

| Unsymmetrically Substituted Cyclohexane-1,2-diamine Derivatives | Gram-positive and Gram-negative bacteria | Variable antibacterial activity, with E. coli being most sensitive | cabidigitallibrary.org |

| Long-Chain Alkyl-Substituted DemethyloxyAaptamine Derivatives | Staphylococcus aureus | Potent activity, superior to vancomycin in some cases | acs.org |

The cytotoxic potential of cyclohexane derivatives has been investigated against various cancer cell lines. These studies are essential in the search for new anticancer agents. For example, a new polyoxygenated cyclohexane compound was evaluated for its cytotoxic activity against pancreatic cancer cells cabidigitallibrary.org.

In other studies, various derivatives have been tested on a panel of human cancer cell lines, including those from breast, colon, and pancreatic cancers, as well as glioma and melanoma mdpi.com. The cytotoxicity is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. For instance, tricyclohexyltin p-methoxycinnamate, an organotin complex containing a cyclohexane moiety, demonstrated dose- and time-dependent cytotoxicity against the HT-29 human colorectal adenocarcinoma cell line, with apoptosis being the primary mode of cell death nih.gov.

| Derivative/Compound | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Polyoxygenated cyclohexane compound | Pancreatic cancer cells | Evaluated for cytotoxic activity | cabidigitallibrary.org |

| Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine | Pancreatic cancer cells (Panc02, BxPC3, AsPC1, etc.) | Showed significant cytotoxicity in aggressive Panc02 cells | core.ac.uk |

| Tricyclohexyltin p-methoxycinnamate | HT-29 (colorectal cancer) | Dose- and time-dependent cytotoxicity; induced apoptosis | nih.gov |

| 2-(Cyclohexylamino)thiazol-4(5H)-one derivatives | Caco-2 (colon), PANC-1 (pancreatic), U-118 MG (glioma), MDA-MB-231 (breast), SK-MEL-30 (melanoma) | Caused a decrease in cell viability for the MDA-MB-231 cell line | mdpi.com |

Mechanisms of Membrane Disruption in Antimicrobial Action

The antimicrobial action of compounds containing the cyclohexylmethyl moiety has been linked to the disruption of bacterial membranes. Studies on cyclodextrin derivatives, including those functionalized with cyclohexylmethyl groups, indicate a mechanism that involves direct interaction with and permeabilization of the bacterial cell membrane. acs.orgnih.gov This bioactivity is attributed to the combined hydrophobic and cationic properties of such molecules, where the hydrophobic part interacts with the membrane interior while the cationic groups engage with the anionic bacterial membrane surface. acs.orgnih.gov

The process of membrane disruption by these agents leads to rapid bacterial cell death. acs.org Evidence for this mechanism comes from several key observations:

Potassium Ion (K+) Efflux : A primary indicator of cytoplasmic membrane disruption is the leakage of intracellular potassium ions. Bacteria maintain a high internal concentration of K+, and damage to the membrane results in its rapid efflux. nih.gov The observed proportionality between K+ leakage and bacterial cell death strongly suggests that membrane disruption is the principal mechanism of antibacterial activity. acs.org

Membrane Depolarization : The integrity of the bacterial cytoplasmic membrane is crucial for maintaining its membrane potential. Treatment with membrane-active compounds, such as certain cyclohexylmethyl derivatives, causes a dissipation of this potential. This depolarization can be measured using potential-sensitive fluorescent probes, which show increased fluorescence as the membrane becomes permeabilized. acs.orgnih.gov

Outer Membrane Damage : In Gram-negative bacteria, these compounds appear to first disrupt the outer membrane, which then allows them to access and destroy the inner cytoplasmic membrane, ultimately killing the bacteria. acs.orgnih.gov

In contrast, other compounds containing a cyclohexane ring, such as certain cyclohexane triones, exhibit antibacterial properties by inhibiting the transport of substances into the bacteria without causing immediate and overt disruption of the cytoplasmic membrane. nih.gov

Antiviral Efficacy of Cyclohexylmethyl-Containing Compounds

Research into novel antiviral agents has identified compounds containing a cyclohexyl moiety as potent inhibitors of viral replication, particularly against flaviviruses like the Zika virus (ZIKV). nih.gov One such compound, 2-[(4-cyclohexyl-5-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(3,5-difluorophenyl)acetamide (referred to as compound 4w), has demonstrated significant anti-ZIKV activity. nih.gov This compound is part of a series of acetylarylamine-S-DACOs derivatives and was identified as a promising scaffold for the development of ZIKV inhibitors. nih.gov Its efficacy is rooted in its ability to interfere with critical stages of the viral life cycle. nih.gov

Inhibition of Viral Replication

Compounds containing the cyclohexyl group have been shown to effectively block the replication of viral RNA. nih.gov In studies involving compound 4w, it was found to significantly inhibit ZIKV RNA replication and synthesis in a dose-dependent manner. nih.gov This inhibitory action prevents the virus from producing the necessary genomic material to create new progeny, thereby halting the progression of the infection within the host cells. nih.govpatsnap.com

The antiviral activity of compound 4w was quantified through several assays, which demonstrated its potency in cell-based systems. The research findings highlight its direct impact on the virus's ability to multiply. nih.gov

Table 1: In Vitro Antiviral Efficacy of Compound 4w against Zika Virus (ZIKV)

| Assay Type | Target | EC₅₀ Value (μM) |

|---|---|---|

| RNA Replication Inhibition | ZIKV RNA | 6.87 ± 1.21 |

| Plaque Formation Inhibition | ZIKV-induced plaques | 7.65 ± 0.31 |

Data sourced from a study on acetylarylamine-S-DACOs derivatives. nih.gov

Targeting Viral Enzymes (e.g., RdRp)

A key strategy in antiviral drug development is the targeting of essential viral enzymes that have no counterpart in the host cell. nih.govmdpi.com The RNA-dependent RNA polymerase (RdRp) is a central enzyme for the replication of RNA viruses, making it a prime target for therapeutic intervention. patsnap.comnih.gov

The cyclohexyl-containing compound 4w has been discovered to directly target the ZIKV NS5 RdRp. nih.gov This enzyme is highly conserved among flaviviruses and is indispensable for viral propagation. nih.govpatsnap.com By inhibiting the RdRp, the compound effectively shuts down the synthesis of new viral RNA. nih.gov Molecular docking studies suggest that the compound binds preferentially to the palm region of the RdRp enzyme. nih.gov The inhibition of RdRp is a well-established mechanism for other successful antiviral drugs, such as Sofosbuvir, which is used to treat Hepatitis C virus (HCV). patsnap.commdpi.com

Role in Natural Systems

Occurrence in Plants and Organisms

While comprehensive data on the natural occurrence of Cyclohexylmethyl acetate is limited, a closely related compound, Cyclohexyl acetate, has been identified in several organisms. nih.gov Reports indicate the presence of Cyclohexyl acetate in plants such as Glycine max (soybean) and Malus pumila (apple). nih.gov

Advanced Analytical Techniques for Characterization and Quantification of Cyclohexylmethyl Acetate

Chromatographic Methods

Chromatography stands as a cornerstone for the separation and purification of cyclohexylmethyl acetate (B1210297). Various chromatographic techniques are utilized, each offering distinct advantages in the analytical workflow.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile compounds like cyclohexylmethyl acetate. It facilitates the separation of the compound from a mixture, allowing for its identification and quantification.

The successful separation of this compound by GC is contingent on the optimization of several system parameters. The choice of column is critical; a non-polar column, such as one with a 5% phenyl polysiloxane stationary phase, is often suitable for separating compounds based on their boiling points. A typical column dimension would be 30 meters in length with an internal diameter of 0.25 mm and a film thickness of 0.25 µm.

A programmed temperature gradient is commonly employed to ensure efficient separation and good peak shape. An exemplary temperature program might start at an initial oven temperature of 100°C, which is then ramped up to 180°C at a rate of 10°C per minute and held for 6 minutes. Subsequently, the temperature can be further increased to 245°C at the same rate and held for 5 minutes mit.edu. The carrier gas, typically an inert gas like helium or nitrogen, is maintained at a constant flow rate, for instance, 1 mL/min, to transport the analyte through the column mit.edu.

Table 1: Illustrative GC System Parameters for this compound Analysis

| Parameter | Value |

| Column Type | 5% Phenyl Polysiloxane |

| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Injector Temperature | 250°C |

| Oven Temperature Program | 100°C, ramp to 180°C at 10°C/min (hold 6 min), then to 245°C at 10°C/min (hold 5 min) mit.edu |

| Injection Mode | Splitless mit.edu |

Note: These parameters are illustrative and may require optimization based on the specific instrument and sample matrix.